molecular formula C19H23ClN2O5S B4696595 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B4696595
M. Wt: 426.9 g/mol
InChI Key: UMYSHOIBZMNQEM-UHFFFAOYSA-N
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Description

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, a sulfamoyl group, and an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of 2-phenoxyacetic acid to introduce the chloro group at the 2-position. This can be achieved using thionyl chloride or phosphorus pentachloride under reflux conditions.

    Introduction of the Sulfamoyl Group: The next step involves the sulfonation of the intermediate with isopropylamine and sulfur trioxide to form the propan-2-ylsulfamoyl group. This reaction is typically carried out in an inert atmosphere at low temperatures.

    Coupling with the Acetamide Moiety: The final step involves the coupling of the sulfamoyl intermediate with 2-methoxy-5-methylphenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Corresponding substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials, coatings, and polymers with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and function.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, inflammation, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(methylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[2-chloro-4-(ethylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide
  • 2-[2-chloro-4-(butylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide

Uniqueness

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide is unique due to the presence of the propan-2-ylsulfamoyl group, which imparts specific chemical and biological properties. This structural feature may enhance its binding affinity to molecular targets, improve its stability, and modulate its pharmacokinetic profile compared to similar compounds.

Properties

IUPAC Name

2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O5S/c1-12(2)22-28(24,25)14-6-8-17(15(20)10-14)27-11-19(23)21-16-9-13(3)5-7-18(16)26-4/h5-10,12,22H,11H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYSHOIBZMNQEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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